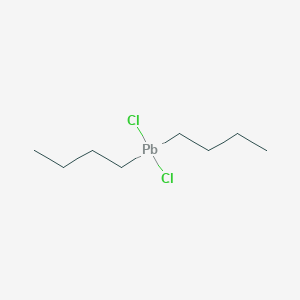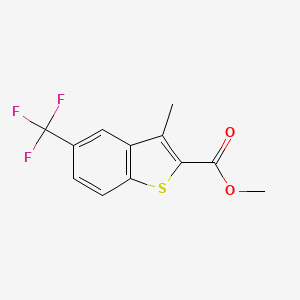![molecular formula C27H27Cl2N3O4 B11999863 N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide](/img/structure/B11999863.png)
N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, a morpholine moiety, and a benzamide core.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(Z)-2-[5-(2,5-Dichlorphenyl)-2-furyl]-1-({[2-(4-Morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamid umfasst mehrere Schritte, darunter die Bildung von Zwischenverbindungen. Die wichtigsten Schritte umfassen typischerweise:
Bildung der Dichlorphenyl-Furan-Zwischenverbindung: Dieser Schritt beinhaltet die Reaktion von 2,5-Dichlorphenyl mit Furan unter bestimmten Bedingungen, um die Zwischenverbindung zu bilden.
Einführung des Morpholinrests: Die Zwischenverbindung wird dann mit einem Morpholin-Derivat umgesetzt, um die Morpholin-Gruppe einzuführen.
Bildung des Benzamid-Kerns: Der letzte Schritt beinhaltet die Reaktion der Zwischenverbindung mit einem Benzamid-Derivat, um die Zielverbindung zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die Optimierung der Synthesewege umfassen, um Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von fortschrittlichen Katalysatoren, optimierten Reaktionsbedingungen und Reinigungstechniken wie Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(Z)-2-[5-(2,5-Dichlorphenyl)-2-furyl]-1-({[2-(4-Morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb der Verbindung zu reduzieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Reaktionszeiten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen ergeben, während die Reduktion reduzierte Derivate mit weniger Doppelbindungen oder funktionellen Gruppen ergeben kann.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-2-[5-(2,5-Dichlorphenyl)-2-furyl]-1-({[2-(4-Morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann in Studien verwendet werden, die die Enzyminhibition oder Rezeptorbindung betreffen, aufgrund ihrer einzigartigen Struktur.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Wirkungen untersucht werden, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Sie kann bei der Entwicklung neuer Materialien oder als Vorläufer für Industriechemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von N-[(Z)-2-[5-(2,5-Dichlorphenyl)-2-furyl]-1-({[2-(4-Morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[(Z)-2-[5-(2,5-dichlorophenyl)-2-furyl]-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu N-[(Z)-2-[5-(2,5-Dichlorphenyl)-2-furyl]-1-({[2-(4-Morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamid gehören:
Ethylacetoacetat: Eine Verbindung mit einer ähnlichen Esterfunktionsgruppe.
tert-Butylcarbamát: Eine Verbindung mit einer ähnlichen Carbamátfunktionsgruppe.
Einzigartigkeit
Die Einzigartigkeit von N-[(Z)-2-[5-(2,5-Dichlorphenyl)-2-furyl]-1-({[2-(4-Morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-methylbenzamid liegt in der Kombination von funktionellen Gruppen und strukturellen Merkmalen, die bestimmte biologische oder chemische Eigenschaften verleihen können, die in ähnlichen Verbindungen nicht zu finden sind.
Eigenschaften
Molekularformel |
C27H27Cl2N3O4 |
|---|---|
Molekulargewicht |
528.4 g/mol |
IUPAC-Name |
N-[(Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H27Cl2N3O4/c1-18-2-4-19(5-3-18)26(33)31-24(27(34)30-10-11-32-12-14-35-15-13-32)17-21-7-9-25(36-21)22-16-20(28)6-8-23(22)29/h2-9,16-17H,10-15H2,1H3,(H,30,34)(H,31,33)/b24-17- |
InChI-Schlüssel |
YEFFPYMRQMMMGF-ULJHMMPZSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C(=O)NCCN4CCOCC4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C(=O)NCCN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999783.png)

![2-Butyl-2-({[4-(dimethylamino)-2-(4-methoxybenzyl)phenyl]sulfonyl}methyl)hexanal](/img/structure/B11999792.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999799.png)
![Tricyclo[2.2.1.02,6]heptane-3,5-diol](/img/structure/B11999806.png)
![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11999811.png)

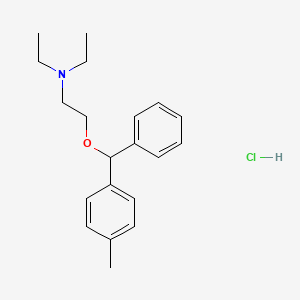
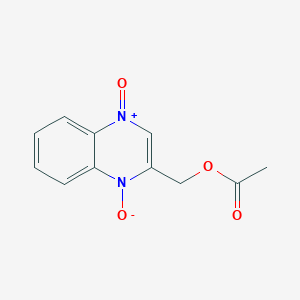
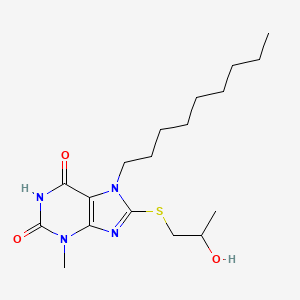
![5-(4-chlorophenyl)-4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11999836.png)

